N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide
Description
N²-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide is a synthetic small molecule characterized by a piperazine ring substituted at the 4-position with a 3-chlorophenyl group. This substituent is connected via a 2-oxoethyl (-CH₂-C=O-) linker to the N² position of an indole-2-carboxamide core (Figure 1). The indole moiety is a privileged scaffold in medicinal chemistry, often associated with interactions in serotonin and dopamine receptor systems . Piperazine derivatives are widely explored for their pharmacokinetic optimizations, including improved solubility and blood-brain barrier penetration .
Properties
Molecular Formula |
C21H21ClN4O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-5-3-6-17(13-16)25-8-10-26(11-9-25)20(27)14-23-21(28)19-12-15-4-1-2-7-18(15)24-19/h1-7,12-13,24H,8-11,14H2,(H,23,28) |
InChI Key |
ZUWWSDQFBDVVMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
Retrosynthetically, the target compound can be dissected into:
-
1H-indole-2-carboxylic acid : Serves as the acylating agent for the carboxamide group.
-
2-[4-(3-Chlorophenyl)piperazino]acetamide : Provides the piperazine-linked side chain.
Coupling these fragments via amide bond formation yields the final product.
Stepwise Synthesis of Key Intermediates
Synthesis of 1H-Indole-2-carboxylic Acid
The indole-2-carboxylic acid scaffold is typically prepared via Friedel-Crafts acylation followed by hydrolysis.
Friedel-Crafts Acylation of Ethyl Indole-2-carboxylate
Ethyl indole-2-carboxylate undergoes Friedel-Crafts acylation at the C3 position using acyl chlorides (e.g., acetyl chloride) in the presence of AlCl₃. This reaction proceeds in anhydrous 1,2-dichloroethane under reflux, yielding 3-acylindole-2-carboxylates. For example, ethyl 3-acetyl-1H-indole-2-carboxylate is obtained in 75–85% yield after purification via silica gel chromatography.
Reduction and Hydrolysis
The 3-acyl group is reduced to an alkyl substituent using triethylsilane in trifluoroacetic acid (TFA), producing 3-alkylindole-2-carboxylates. Subsequent hydrolysis with NaOH in ethanol yields the corresponding carboxylic acid. Critical parameters include:
Preparation of 4-(3-Chlorophenyl)piperazine
4-(3-Chlorophenyl)piperazine is synthesized via nucleophilic aromatic substitution. Reacting piperazine with 1-chloro-3-nitrobenzene under Ullmann conditions (Cu catalyst, DMF, 120°C) followed by nitro reduction (H₂/Pd-C) yields the target amine. Alternatively, Buchwald-Hartwig amination using Pd catalysts provides regioselective coupling.
Acetamide Side Chain Installation
The piperazine derivative is reacted with ethyl bromoacetate in acetonitrile to form ethyl 2-[4-(3-chlorophenyl)piperazino]acetate. Ammonolysis using aqueous ammonia in methanol at 60°C converts the ester to the acetamide.
Coupling of Intermediates
Amide Bond Formation
The final coupling between 1H-indole-2-carboxylic acid and 2-[4-(3-chlorophenyl)piperazino]acetamide employs benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling agent.
Procedure :
-
Dissolve 1H-indole-2-carboxylic acid (1.0 equiv) and BOP (1.5 equiv) in anhydrous DMF.
-
Add DIPEA (3.0 equiv) and stir for 10 minutes at room temperature.
-
Introduce 2-[4-(3-chlorophenyl)piperazino]acetamide (1.2 equiv) and stir for 12–24 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via column chromatography (30% ethyl acetate/hexane).
Optimization Insights :
-
Solvent choice : DMF enhances solubility of polar intermediates.
-
Coupling agents : BOP outperforms EDCl/HOBt in reducing racemization.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) reveals ≥95% purity for optimized batches.
Challenges and Alternative Approaches
Chemical Reactions Analysis
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for neurological and psychiatric disorders.
Industry: The compound can be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with serotonin receptors, which can modulate neurotransmitter activity in the brain. This interaction can lead to various pharmacological effects, including antidepressant and anxiolytic properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:
*Estimated molecular weight based on structural analogy.
Key Observations:
Core Heterocycle: The indole-2-carboxamide core in the target compound distinguishes it from pyridazinone () and benzodioxin () analogs, which may alter target selectivity .
Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with the 4-methoxyphenyl group in 951934-66-0 (). The electron-withdrawing chlorine may enhance receptor affinity compared to the electron-donating methoxy group . The 2-oxoethyl linker in the target compound is absent in benzodioxin and pyridazinone analogs, which instead use acetamide or furyl linkers .
Synthetic Accessibility :
- Yields for related compounds vary significantly (e.g., 35% for 7e vs. 78.4% for 1g in ), suggesting that substituent position and steric effects impact synthetic efficiency .
Biological Activity
N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide is a synthetic compound notable for its complex structure and potential biological activities. This compound belongs to the class of indole derivatives, which are recognized for their diverse pharmacological properties. The presence of a piperazine ring and a chlorophenyl substituent contributes to its unique biological profile.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 396.9 g/mol. The structural representation highlights the indole core, piperazine moiety, and carboxamide functional group, which are critical for its biological activity.
Biological Activity
This compound has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown potential in inhibiting the growth of certain bacterial strains, indicating its utility as an antimicrobial agent.
- Neuropharmacological Effects : Given the presence of the piperazine moiety, it is hypothesized that this compound may interact with neurotransmitter systems, potentially offering antidepressant or anxiolytic effects.
In Vitro Studies
-
Cytotoxicity Assays : In vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa, MCF-7).
Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 18 - Antimicrobial Testing : The compound exhibited inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain.
Case Studies
A recent study focused on the pharmacokinetics and toxicity profile of this compound in animal models. The results indicated:
- Absorption and Distribution : Rapid absorption with peak plasma concentration observed within 1 hour post-administration.
- Safety Profile : No significant adverse effects were noted at therapeutic doses, although further studies are needed to assess long-term safety.
Q & A
Q. Optimization Strategies :
- Temperature Control : Reactions involving piperazine derivatives often require 60–80°C to balance reactivity and byproduct formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Q. Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) resolves piperazine protons (δ 2.4–3.5 ppm) and indole NH signals (δ ~10 ppm). ¹³C NMR confirms carbonyl groups (δ ~160–170 ppm) .
- HPLC : Used with UV detection (λ = 254 nm) to confirm ≥98% purity, critical for biological studies .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 439.12) .
Advanced: How can computational methods guide the design of analogs with improved receptor binding affinity?
Q. Methodological Answer :
- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation by 30–50% .
- Molecular Docking : Use software like AutoDock Vina to model interactions with dopamine D₂/D₃ receptors, where the 3-chlorophenyl group shows π-π stacking with Phe346 .
- MD Simulations : Assess stability of receptor-ligand complexes over 100 ns trajectories to prioritize analogs .
Advanced: How to resolve contradictions in reported pharmacological activities (e.g., varying IC₅₀ values) across studies?
Methodological Answer :
Contradictions often arise from:
- Assay Conditions : Variations in buffer pH (e.g., 7.4 vs. 6.8) alter protonation states of basic piperazine groups, affecting binding .
- Receptor Subtypes : Selectivity for serotonin 5-HT₁A vs. dopamine D₂ receptors depends on substituent positioning (e.g., meta-chloro vs. para-methoxy groups) .
- Purity : Impurities ≤2% (by HPLC) are essential; even trace contaminants can inhibit off-target kinases .
Q. Resolution Protocol :
Replicate assays under standardized conditions (e.g., 25°C, pH 7.4).
Use orthogonal assays (e.g., radioligand binding + functional cAMP assays) .
Advanced: What strategies are effective for analyzing structure-activity relationships (SAR) in piperazine-linked indole derivatives?
Q. Methodological Answer :
- Bioisosteric Replacement : Swap the 3-chlorophenyl group with 2-methoxyphenyl to assess steric vs. electronic effects on binding. For example, 2-methoxy analogs show 10-fold higher 5-HT₁A affinity due to H-bonding .
- Aliphatic vs. Aromatic Linkers : Ethylenediamine linkers reduce logP (improving solubility) but may decrease D₂ receptor occupancy .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at 4.5 Å spacing) using tools like Schrödinger’s Phase .
Basic: How to design receptor binding assays to evaluate this compound’s selectivity?
Q. Methodological Answer :
Radioligand Competition : Use [³H]spiperone for D₂ receptors and [³H]8-OH-DPAT for 5-HT₁A, with 10 μM ketanserin to block 5-HT₂ .
Membrane Preparation : Isolate HEK293 cells expressing recombinant receptors; homogenize in Tris-HCl (pH 7.4) .
Data Normalization : Express results as % displacement relative to controls (e.g., 100% = 10 μM haloperidol) .
Advanced: What experimental design principles minimize variability in pharmacokinetic (PK) studies?
Q. Methodological Answer :
- D-Optimal Designs : Use statistical software (e.g., JMP) to optimize sampling timepoints (e.g., 0, 1, 4, 8, 24 h) for AUC calculation .
- CYP Inhibition Assays : Pre-screen for CYP3A4/2D6 interactions using human liver microsomes (HLMs) to avoid false metabolic stability data .
- Plasma Protein Binding : Equilibrium dialysis (37°C, 4 h) quantifies free fraction; albumin competition assays explain species differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
